Octa-2,4,6-triene-2,7-diol

Lipophilicity Chromatography Drug design

Sourcing a regioisomerically pure C8 conjugated triene-diol for biosynthetic probe design or apocarotenoid fragment coupling often leads to misassigned substitution patterns. Octa-2,4,6-triene-2,7-diol (CAS 141833-03-6) eliminates this risk with verified 2,7-diol positioning and a non-methylated C8 core (MW 140.18). - Confirmed regioisomer: internal enol-type hydroxyls at C2/C7, not terminal allylic 1,5-diol arrangement - XLogP3-AA 1.8 & 2 rotatable bonds ensure distinct chromatographic retention vs. 1,5-diol (XLogP3-AA 1.1) - Neutral probe (pKa ~10.74) for TRI18 acyltransferase assays-avoids ionization artifacts of free diacid - Standard packs: 10 mg, 50 mg, 100 mg; bulk custom synthesis available

Molecular Formula C8H12O2
Molecular Weight 140.182
CAS No. 141833-03-6
Cat. No. B588689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOcta-2,4,6-triene-2,7-diol
CAS141833-03-6
Synonyms2,4,6-Octatriene-2,7-diol (9CI)
Molecular FormulaC8H12O2
Molecular Weight140.182
Structural Identifiers
SMILESCC(=CC=CC=C(C)O)O
InChIInChI=1S/C8H12O2/c1-7(9)5-3-4-6-8(2)10/h3-6,9-10H,1-2H3
InChIKeyYPVXTGYDMJJQRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Octa-2,4,6-triene-2,7-diol: Compound Overview


Octa-2,4,6-triene-2,7-diol (CAS 141833-03-6) is a linear C8 polyunsaturated diol bearing a conjugated triene system with hydroxyl groups at the C2 and C7 positions [1]. With a molecular formula of C8H12O2 and a molecular weight of 140.18 g·mol⁻¹, this compound belongs to the class of conjugated polyene alcohols that serve as research intermediates in polyketide natural product synthesis and apocarotenoid chemistry . Its core carbon skeleton is structurally related to the octa-2,4,6-trienedioyl acyl group found in the antifungal trichothecene harzianum A, establishing biosynthetic relevance in fungal secondary metabolism research [2].

1 Neutral probe for TRI18 acyltransferase substrate studies in harzianum A biosynthesis
2 C8 conjugated diol building block for apocarotenoid fragment synthesis and chain extension
3 Regioisomer chromatography reference standard for 2,7-diol peak identification

Octa-2,4,6-triene-2,7-diol: Substitution Risks


Conjugated triene-diols with the C8H12O2 formula exhibit regioisomeric and substitution-dependent variation in computed lipophilicity (XLogP3-AA ranging from 1.1 to 1.8) and conformational flexibility (rotatable bond count ranging from 2 to 3) that directly impacts chromatographic retention behavior and reactivity profiles [1]. The 2,7-diol substitution pattern places both hydroxyl groups on internal sp² carbons, creating an enol-like character distinct from the terminal primary allylic alcohol arrangement in octa-2,4,6-triene-1,5-diol, which alters both hydrogen-bonding geometry and oxidative stability [2]. Furthermore, the non-methylated C8 core of the target compound (MW 140.18) differs from the dimethylated analog 2,7-dimethylocta-2,4,6-triene-1,8-diol (MW 168.23, CAS 590403-00-2) by a 28 Da mass increment and altered LogP, changes that are consequential in any application requiring precise molecular weight windows, MS/MS fragmentation patterns, or defined lipophilicity for partitioning or receptor engagement . Generic substitution without experimental verification risks introducing unintended shifts in reactivity, solubility, and biological recognition.

Regioisomer 1,5-Diol analog differs in lipophilicity and conformational flexibility; may shift chromatographic retention and binding pose.
Dimethyl analog C10 dimethyl variant carries +28 Da mass and lower LogP; MS/MS transitions and SPE protocols may not transfer directly.
Diacid form Octa-2,4,6-trienedioic acid ionizes at physiological pH; extraction and purification strategies differ fundamentally.

Octa-2,4,6-triene-2,7-diol: Comparative Evidence


Lipophilicity: 2,7-Diol vs. 1,5-Diol

The target compound octa-2,4,6-triene-2,7-diol exhibits a computed XLogP3-AA of 1.8, compared with 1.1 for the regioisomeric octa-2,4,6-triene-1,5-diol [1]. This 0.7 log unit difference corresponds to an approximately 5-fold higher predicted partitioning into octanol, translating to measurably longer reversed-phase HPLC retention times under identical conditions. Both compounds share identical molecular formula (C8H12O2), molecular weight (140.18 g·mol⁻¹), and topological polar surface area (40.5 Ų), isolating the hydroxyl positional arrangement as the sole driver of lipophilicity divergence [2].

Lipophilicity comparison
Cross-study comparable
XLogP3-AA 1.8 vs 1.1; Δ +0.7 (~5-fold)
Enables chromatographic baseline separation; informs solvent selection.
Computed XLogP3-AA; confirm with experimental LogD.
Lipophilicity Chromatography Drug design

Conformational Rigidity: vs. 1,5-Diol

Octa-2,4,6-triene-2,7-diol possesses only 2 rotatable bonds, whereas the 1,5-diol regioisomer has 3 rotatable bonds [1]. This reduced conformational freedom arises from hydroxyl groups being anchored directly on internal sp² carbons (C2 and C7) rather than having one hydroxyl on a freely rotating sp³ methylene (C1 in the 1,5-diol). The consequence is a more constrained ensemble of low-energy conformers, which may translate to reduced entropic penalty upon binding if the compound is used as a ligand scaffold or pharmacophore probe.

Conformational restraint
Class-level inference
2 rotatable bonds vs 3
Constrained conformer ensemble; may reduce entropic penalty in binding.
Requires structural validation; computed property.
Molecular recognition Scaffold design Conformational analysis

Molecular Weight & LogP: vs. Dimethyl Analog

The target C8 diol (MW 140.18, C8H12O2) differs from the dimethylated analog 2,7-dimethylocta-2,4,6-triene-1,8-diol (MW 168.23, C10H16O2, CAS 590403-00-2) by a mass increment of 28.05 Da and a LogP shift from 1.8 (target) to 1.42 (dimethyl analog) . The dimethyl analog also carries its hydroxyl groups on primary sp³ carbons (allylic alcohols at C1 and C8), yielding a chemically distinct oxidation profile relative to the enol-type hydroxyls of the target compound. These differences preclude direct interchangeability in synthetic schemes where specific oxidation states or elimination/reactivity patterns are required.

Mass & LogP shift
Cross-study comparable
MW 140.18 vs 168.23, Δ+28 Da; LogP 1.8 vs 1.42
Mass difference critical for MS detection; LogP inversion disrupts method transfer.
Verify MS/MS transitions; may require separate SPE protocol.
Mass spectrometry SAR studies Chemical biology

Ionization Profile: vs. Diacid Analog

The target compound has a predicted pKa of 10.74±0.50, reflecting the weakly acidic character of its enol-type hydroxyl groups conjugated to the triene system . In contrast, the biosynthetically related octa-2,4,6-trienedioic acid (CAS 5698-41-9) bears two carboxylic acid termini with expected pKa values in the 4–5 range, rendering it predominantly ionized under physiological or mildly acidic conditions . This ionization-state divergence means the diol remains predominantly neutral across a broad pH range (pH 3–9), favoring organic-solvent extraction and reversed-phase retention, whereas the diacid requires ion-suppression or ion-pairing strategies.

Ionization state
Class-level inference
pKa 10.74 vs ~4–5
Neutral across pH 3–9; enables organic-solvent extraction.
Diacid requires ion-suppression; protocols differ.
Ionization Extraction Physicochemical profiling

Biosynthetic Relevance: Harzianum A Pathway

The octa-2,4,6-trienedioyl acyl group — the oxidized diacid form of the target compound's carbon skeleton — has been experimentally confirmed as the essential C8 polyketide substituent esterified at the 4-O position of harzianum A, an antifungal trichothecene produced by Trichoderma arundinaceum [1]. Gene disruption studies demonstrated that TRI18 acyltransferase catalyzes replacement of an acetyl group with octa-2,4,6-trienedioyl-CoA; loss of this gene abolishes harzianum A production, establishing the biosynthetic indispensability of this C8 triene unit [2]. The target diol, as the reduced alcohol form of this biosynthetic intermediate, provides a chemically tractable probe for studying the substrate specificity of TRI18 and related acyltransferases without the complicating ionization of the free diacid.

Pathway essentiality
Supporting evidence
tri18Δ abolishes harzianum A; diol as neutral substrate probe
Tractable probe for acyltransferase specificity without ionization artifacts.
No quantitative kinetic data available; gene knockout evidence.
Natural product biosynthesis Polyketide Trichothecene

Boiling Point & Density: vs. Parent Hydrocarbon

The target diol has a predicted boiling point of 260.9±36.0 °C at 760 mmHg and a predicted density of 1.030±0.06 g·cm⁻³ . In comparison, the parent hydrocarbon octa-2,4,6-triene (C8H12, MW 108.18) has a reported boiling point of approximately 147.5 °C . The ~113 °C boiling point elevation conferred by the two hydroxyl groups reflects substantial intermolecular hydrogen bonding, enabling the diol to be handled as a higher-boiling liquid or low-melting solid under conditions where the parent triene would volatilize, thus facilitating solvent removal and concentration steps without compound loss.

Purification Distillation Physicochemical properties

Octa-2,4,6-triene-2,7-diol: Application Scenarios


Acyltransferase Substrate Studies (Harzianum A)

Research groups investigating the substrate specificity of TRI18 acyltransferase in Trichoderma spp. should select this diol as a chemically stable, neutral probe molecule representing the reduced form of the octa-2,4,6-trienedioyl biosynthetic precursor [1]. Its neutrality (pKa ~10.74) avoids the ionization artifacts of the free diacid and the hydrolytic instability of the CoA thioester, enabling cleaner in vitro turnover assays with recombinant TRI18 [2]. The C8 core matches the endogenous polyketide chain length, distinguishing it from shorter (C6) or longer (C10) analogs that would not be recognized by the acyltransferase active site.

Regioisomeric Hydroxyl Positioning

Laboratories conducting structure–activity relationship (SAR) studies on conjugated polyene alcohols should choose octa-2,4,6-triene-2,7-diol when internal enol-type hydroxyl positioning is mechanistically required, as opposed to the terminal allylic alcohol arrangement of the 1,5-diol regioisomer. The 0.7-unit higher XLogP3-AA (1.8 vs. 1.1) and lower rotatable bond count (2 vs. 3) confer distinct chromatographic retention and conformational restraint that are regioisomer-specific and not attainable with the 1,5-diol [1].

C8 Polyene Building Block for Apocarotenoids

The non-methylated C8 triene-diol core (MW 140.18) serves as a minimal apocarotenoid fragment for studying carotenoid cleavage dioxygenase (CCD) substrate recognition or for constructing bixin/crocin analogs via controlled oxidation and chain extension [1]. Its reduced hydroxyl termini allow direct activation (e.g., tosylation, mesylation) for Wittig or Horner–Wadsworth–Emmons coupling with longer polyene aldehydes, a strategy employed with the related C10 dimethyl dialdehyde 2,7-dimethylocta-2,4,6-trienedial in lycopene and ε-carotene total synthesis [2].

Chromatographic Resolution of Regioisomeric Diols

Analytical chemistry laboratories developing HPLC or GC methods for polyunsaturated diol mixtures should use octa-2,4,6-triene-2,7-diol as a reference standard for the 2,7-diol regioisomer peak. The predicted boiling point of 260.9 °C and XLogP3-AA of 1.8 define upper retention benchmarks on reversed-phase columns, enabling method calibration when co-analyzing the less lipophilic 1,5-diol (XLogP3-AA 1.1) and the heavier dimethyl analog (LogP 1.42, MW 168.23) [1].

Application
Selection Property
Validation Focus
Acyltransferase substrate studies
Neutral probe molecule, C8 chain length
In vitro TRI18 turnover assay compatibility
Regioisomeric hydroxyl positioning
Internal enol-type hydroxyl arrangement
Chromatographic retention and conformational restraint benchmarking
C8 polyene building block
Non-methylated triene-diol core
Chemical activation for chain extension reactions
Chromatographic resolution of regioisomers
Reference standard for 2,7-diol regioisomer
Method calibration against logP and boiling point benchmarks
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